Hydroxylamine-O-sulfonic acid

Process safety Thermal stability Hydroxylamine salts

Replacing hazardous metal-catalyzed cyanation steps often forces teams to accept high waste and safety risks. Hydroxylamine-O-sulfonic acid (HOSA) eliminates cyanide entirely while delivering measurable process gains: · Aldehyde-to-nitrile: 69% overall yield, 2.6× PMI reduction vs. classical cyanation · Sulfinate-to-sulfonamide: 22 kg scale, 69% yield, >99.9% purity, avoids genotoxic sulfonyl chloride intermediates · Stereospecific amine synthesis: 73-95% yield with complete stereoretention from alkenes · Direct N-H aziridine synthesis: room temperature, nitro-free, scalable Supplied at 97% purity with global shipping; technical and regulatory documentation available.

Molecular Formula H3NO4S
Molecular Weight 113.1 g/mol
CAS No. 2950-43-8
Cat. No. B043249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxylamine-O-sulfonic acid
CAS2950-43-8
SynonymsAmidoperoxymonosulfuric Acid (HOS(O)2ONH2);  Amidosulfonic Peracid;  Aminomonopersulfuric Acid;  Ammonia-N-oxide-O-sulfonic Acid Betaine;  HAOS;  O-Sulfohydroxylamine;  Hydroxylaminesulfonic Acid;  Permonosulfamic Acid;  Sulfoperamidic Acid;  Sulfuric Acid Mo
Molecular FormulaH3NO4S
Molecular Weight113.1 g/mol
Structural Identifiers
SMILESNOS(=O)(=O)O
InChIInChI=1S/H3NO4S/c1-5-6(2,3)4/h1H2,(H,2,3,4)
InChIKeyDQPBABKTKYNPMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxylamine-O-sulfonic Acid (HOSA, CAS 2950-43-8): Technical Baseline for Procurement and Method Selection


Hydroxylamine-O-sulfonic acid (HOSA, CAS 2950-43-8) is an inorganic O-substituted hydroxylamine reagent with molecular formula H₃NO₄S, existing as a zwitterionic white crystalline solid (mp 210 °C, dec.) that is water-soluble and hygroscopic [1]. As a dual nucleophilic/electrophilic aminating agent, HOSA serves as a nitrogen transfer reagent for converting aldehydes to nitriles, alicyclic ketones to lactams, and for introducing unprotected –NH₂ groups onto carbon, nitrogen, sulfur, and phosphorus nucleophiles . It is commercially available in purity grades ranging from 97% to 99.998% and is manufactured at industrial scale via sulfonation of hydroxylamine sulfate with oleum or chlorosulfonic acid [2].

Why Hydroxylamine-O-sulfonic Acid Cannot Be Casually Swapped with Other O-Substituted Hydroxylamines or Inorganic Aminating Agents


O-Substituted hydroxylamine reagents—including HOSA, O-(diphenylphosphinyl)hydroxylamine (ODPH/DPPH), O-(mesitylenesulfonyl)hydroxylamine (MSH), O-(2,4-dinitrophenyl)hydroxylamine (DPH/DNPA), and chloramine—share a common NH₂-transfer mechanism but differ fundamentally in the leaving group appended to the hydroxylamine oxygen [1]. This leaving group dictates: (i) electrophilicity at nitrogen and thus substrate scope; (ii) solubility in aqueous vs. organic media; (iii) thermal and shock sensitivity; (iv) by-product profile and purification burden; and (v) cost and scalability of reagent synthesis. A critical comparative evaluation of HOSA and ODPH concluded that "overall the ODPH reagent is much less versatile than HOSA"—certain carbanion aminations succeed only with ODPH, while numerous HOSA-enabled transformations could not be replicated with ODPH [2]. Similarly, MSH is described as a "more powerful" aminating agent than HOSA for recalcitrant substrates, but MSH requires multi-step organic synthesis with nitro-containing intermediates, whereas HOSA is produced in a single step from bulk inorganic precursors [3]. Substituting HOSA with another O-substituted hydroxylamine without verifying substrate-specific reactivity data risks reaction failure, altered regioselectivity, or introduction of safety hazards not present with HOSA. The quantitative evidence below delineates exactly where HOSA holds a measurable advantage over specific comparators.

Hydroxylamine-O-sulfonic Acid (CAS 2950-43-8): Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Thermal Stability of Solid HOSA vs. Hydroxylamine Free Base and Hydroxylamine Sulfate Saves Procurement and Handling Costs

In a comparative adiabatic calorimetry study of the hydroxylamine family, solid hydroxylamine-O-sulfonic acid exhibited stability up to approximately 60 °C, matching the stability profile of hydroxylamine hydrochloride and hydroxylamine sulfate [1]. By contrast, 100% hydroxylamine free base is known to be unstable at room temperature and is not used industrially. Notably, solid hydroxylamine sulfate—despite its similar stability threshold—underwent a violent decomposition event generating a heat rate exceeding 500 °C/min and a pressure rate exceeding 5200 psia/min, destroying the sample cell [1]. The study further showed that aqueous hydroxylamine free base (HA) exhibited a maximum heat rate at least approximately 3-fold higher than other hydroxylamine solutions studied, with a pressure generation rate approximately 13-fold higher [1]. HOSA thus combines room-temperature solid-state stability superior to the free base with an absence of the catastrophic decomposition behavior observed for hydroxylamine sulfate.

Process safety Thermal stability Hydroxylamine salts

Broader Substrate Versatility of HOSA vs. O-(Diphenylphosphinyl)hydroxylamine (ODPH) Across Multiple Reaction Classes

Sosnovsky and Purgstaller conducted a critical head-to-head evaluation of amination scope comparing HOSA and ODPH across multiple substrate classes [1]. ODPH successfully aminated isopropyl, tert-butyl, and cyclohexyl carbanions (derived from Grignard reagents) to give the corresponding primary amines in 36%, 34%, and 50% isolated yields, respectively; the same carbanion aminations with HOSA under similar conditions were unsuccessful [1]. However, in the broader evaluation, several amination reactions well-established for HOSA could not be replicated using ODPH. The authors' explicit conclusion was that "overall the ODPH reagent is much less versatile than HOSA" [1]. For N-amination of heterocyclic NH groups (indole, skatole, carbazole), ODPH achieved 52–62% yields—superior to HOSA under identical conditions—making ODPH preferred for this specific substrate class, but HOSA remains the more general-purpose aminating agent.

Electrophilic amination ODPH Reagent versatility

Superior Primary Amine Yield from Alkenes: HOSA with Dimethylborane Intermediate Outperforms Triorganylborane Approaches

In the conversion of alkenes to primary amines via hydroboration–organoborane chemistry, the choice of organoborane intermediate critically determines yield. When triorganylboranes (R₃B) or diorganylborinic esters (R₂BOR') are treated with HOSA or chloramine, the product after hydrolysis is the boronic acid RB(OH)₂, limiting the maximum yield to 67% for R₃B and 50% for R₂BOR' [1]. By switching to a monoorganyldimethylborane intermediate (RMe₂B), generated in situ via hydroboration with dimethylborane, treatment with HOSA provides the desired primary amines RNH₂ in isolated yields of 73% to 95%, with complete retention of stereochemistry [1]. This represents a yield improvement of at least 1.1-fold to 1.9-fold over the triorganylborane protocol.

Hydroboration-amination Primary amine synthesis Organoborane

HOSA-Based Nitrile Synthesis Delivers 1.5× Higher Overall Yield and 2.6× Lower Process Mass Intensity vs. Classical Cyanation in Pharmaceutical Intermediate Production

In the multi-kilogram production of 3-ethyl-4-hydroxy-5-methylbenzonitrile, a key building block of the S1P1 receptor modulator cenerimod, the original manufacturing route employed a classical sequence of para-bromination, cyanation, and Sandmeyer hydroxylation. This route suffered from safety-critical cyanation steps, undesirable solvents (DMF), laborious workups, and a low overall yield of 40–45% with a Process Mass Intensity (PMI) of 210 [1]. A redesigned route using HOSA to convert an aldehyde intermediate directly to the nitrile—via para-selective formylation followed by HOSA-promoted nitrile formation—was optimized and scaled to 400 g. The new 3-step sequence delivered the product in 69% overall yield with 99.3% purity (a/a) and a PMI of 81 [1]. This represents a 1.5–1.7× yield improvement and a 2.6× reduction in PMI.

Nitrile synthesis Process mass intensity Pharmaceutical process R&D

22 kg Scale Sulfonamide Synthesis: HOSA Electrophilic Amination Route Achieves 2.4× Yield Improvement Over Classical NH₃ Quench with Elimination of Genotoxic Impurity

In the multi-kilogram production of 5-methyl-2-pyridinesulfonamide (a regulatory starting material for the endothelin receptor antagonist clazosentan), the original route converted the corresponding thiophenol to a sulfonyl chloride intermediate followed by quenching with aqueous ammonia. This classical approach suffered from a low overall yield of 29%, challenging aqueous workups, and formation of a genotoxic benzyl chloride impurity . A redesigned process using selective oxidation of the thiophenol to a sulfinate salt followed by electrophilic amination with HOSA—operating as a one-pot procedure—was performed on a 22 kg scale, delivering the sulfonamide product as a white solid in 69% overall yield with >99.9% purity (a/a) . This represents a 2.4× yield improvement with elimination of the genotoxic impurity.

Sulfonamide synthesis Electrophilic amination Kilogram-scale production

Nitro-Free, Inexpensive Reagent with High Purity Grade Availability vs. Organic O-Substituted Hydroxylamines (MSH, DPH, ODPH)

HOSA is described as an "inexpensive nitro-free amination reagent with superior thermal stability" that enables the direct synthesis of N-H aziridines from unactivated olefins under mild conditions (room temperature, Rh₂(esp)₂ catalysis, tolerance to oxygen and trace moisture) . In contrast, O-(mesitylenesulfonyl)hydroxylamine (MSH) and O-(2,4-dinitrophenyl)hydroxylamine (DPH) require multi-step organic synthesis involving nitroaromatic intermediates, making them more expensive and introducing nitro-group-associated safety concerns [1]. ODPH, while effective for specific substrate classes, involves a phosphinyl leaving group that adds molecular weight and cost [2]. HOSA is commercially available in purity grades up to 99.998% (trace metals basis) from major suppliers, making it suitable for both routine synthetic use and high-sensitivity applications . The aqueous solubility of HOSA also facilitates aqueous workup and removal of inorganic by-products, a feature not shared by organic O-substituted hydroxylamines.

Reagent procurement Cost efficiency Nitro-free amination

Hydroxylamine-O-sulfonic Acid (CAS 2950-43-8): Evidence-Backed Application Scenarios for Procurement Decision-Making


Pharmaceutical Intermediate Nitrile Synthesis Replacing Metal-Catalyzed Cyanation

Based on the demonstrated 69% overall yield and 2.6× PMI reduction vs. classical cyanation in cenerimod intermediate production [1], procurement of HOSA is justified when replacing a hazardous metal-catalyzed cyanation step with an aldehyde-to-nitrile conversion. The HOSA route eliminates cyanide safety concerns, reduces waste by over 60%, and improves overall yield by 1.5–1.7×. This application is particularly relevant for aldehyde intermediates bearing phenol, heterocycle, or other metal-sensitive functionality where classical Sandmeyer or Rosenmund-von Braun cyanation would require extensive protecting group strategies.

Multi-Kilogram Primary Sulfonamide Production via One-Pot Electrophilic Amination

The 22 kg scale demonstration of HOSA-mediated sulfinate-to-sulfonamide conversion achieving 69% yield and >99.9% purity supports procurement for primary sulfonamide API starting material manufacture. This one-pot oxidation/electrophilic amination sequence replaces the classical two-step sulfonyl chloride formation and ammonia quench, which at scale suffered from 29% yield and genotoxic impurity formation. The HOSA process is particularly suited for sulfonamides where the corresponding sulfonyl chloride is hydrolytically unstable or where benzyl chloride by-product formation must be avoided for regulatory compliance.

Stereospecific Primary Amine Synthesis from Alkenes via Hydroboration-Amination

The HOSA/dimethylborane protocol delivering primary amines in 73–95% yield with complete stereoretention [2] supports procurement for stereospecific amine synthesis from alkene precursors. This method is especially valuable when the target amine must retain the exact stereochemistry of the alkene starting material—a requirement in chiral pool synthesis of pharmaceutical intermediates. The yield ceiling of 95% compares favorably to the 67% maximum of triorganylborane-based approaches, making HOSA the preferred aminating agent for this sequence when throughput and atom economy are critical.

Laboratory-Scale N-H Aziridine Synthesis from Unactivated Olefins

HOSA enables the direct, stereospecific synthesis of unprotected N-H aziridines from unactivated olefins under mild conditions (room temperature, Rh₂(esp)₂ catalyst, oxygen- and moisture-tolerant) . This method is nitro-free, uses an inexpensive inorganic reagent, and can be safely conducted on large scale. Procurement of HOSA for aziridine synthesis is justified when the alternative would be multi-step routes involving N-protected aziridine precursors or when nitro-containing aminating reagents are precluded by safety or substrate compatibility concerns.

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